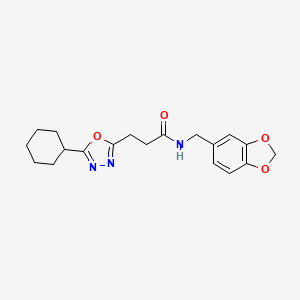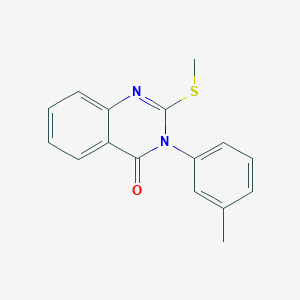![molecular formula C18H21N5 B3913096 6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3913096.png)
6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a triazolopyridazine core, which is a fused ring system containing both triazole and pyridazine rings, and a benzylpiperidine moiety, which is a common structural motif in medicinal chemistry.
Méthodes De Préparation
The synthesis of 6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters to form the triazolopyridazine core. The benzylpiperidine moiety can be introduced through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Analyse Des Réactions Chimiques
6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: It is being investigated for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can interact with enzymes and receptors, modulating their activity. The benzylpiperidine moiety can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter levels.
Comparaison Avec Des Composés Similaires
6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
6-(3-Methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine: This compound has a similar triazolopyridazine core but with a different piperidine substitution.
3-[6-(4-Benzylpiperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid: This compound has an additional propanoic acid group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which can be distinct from those of other similar compounds.
Propriétés
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-14-19-20-17-7-8-18(21-23(14)17)22-11-9-16(10-12-22)13-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAOAZGOOQVYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)acetamide](/img/structure/B3913034.png)
![3-isobutyl-2-oxo-1-[3-(1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3913040.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B3913050.png)
![N-[2-(acetylamino)ethyl]-3-(4-chlorophenyl)-3-phenylpropanamide](/img/structure/B3913055.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B3913071.png)
![(1Z)-N'-{[(2-bromophenyl)carbonyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3913077.png)
![14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B3913085.png)


![N-{4-[(2-bromo-5-nitrobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B3913108.png)
![1,5-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-4-phenyl-1H-imidazol-5-yl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3913113.png)
![ethyl 1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B3913124.png)

